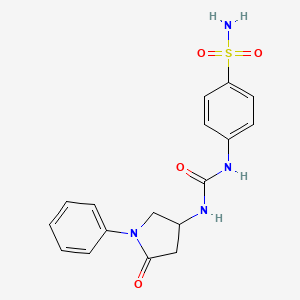![molecular formula C22H15N3O3S B6490825 N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 890951-24-3](/img/structure/B6490825.png)
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains an imidazo[2,1-b][1,3]thiazole ring, which is a type of heterocyclic compound . This compound is part of a class of molecules that have been of interest to medicinal chemists due to their wide range of therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, imidazo[2,1-b]thiazole derivatives have been synthesized by reacting 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The core structure is an imidazo[2,1-b][1,3]thiazole ring, which is fused with a phenyl ring . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The imidazo[2,1-b][1,3]thiazole ring, in particular, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some related compounds have been reported to be solid at room temperature .Scientific Research Applications
Antioxidant Research
This compound, being a derivative of thiazole, could potentially exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus preventing cellular damage. This could be beneficial in the treatment of various diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer .
Analgesic and Anti-inflammatory Research
Thiazole derivatives have been found to possess analgesic and anti-inflammatory properties . Therefore, this compound could potentially be used in the development of new pain relief and anti-inflammatory drugs, offering an alternative to existing medications .
Antimicrobial and Antifungal Research
Research has shown that certain thiazole derivatives exhibit antimicrobial and antifungal activities . This suggests that “N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide” could potentially be used in the development of new antimicrobial and antifungal agents .
Antiviral Research
Thiazole derivatives have also been found to possess antiviral properties . This compound could potentially be used in the development of new antiviral drugs, particularly in the fight against viral diseases such as HIV .
Neuroprotective Research
Thiazole derivatives have been associated with neuroprotective effects . This compound could potentially be used in the development of drugs for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antitumor and Cytotoxic Drug Research
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests that “N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide” could potentially be used in the development of new cancer treatments .
Future Directions
The future research directions for this compound could include further exploration of its potential therapeutic applications, given the interest in similar compounds for their antimicrobial, antimalarial, and antitubercular activities . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c1-13-12-29-22-24-18(11-25(13)22)14-6-4-7-16(9-14)23-20(26)17-10-15-5-2-3-8-19(15)28-21(17)27/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHVFSCEIFQJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6490754.png)
![6-[(3-fluorophenyl)methyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6490761.png)

![5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6490778.png)
![4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one](/img/structure/B6490785.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6490788.png)
![ethyl 1-[1-(2-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B6490794.png)
![4-tert-butyl-N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490802.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490819.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490822.png)
![1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B6490830.png)

![1-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490845.png)
![3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B6490848.png)